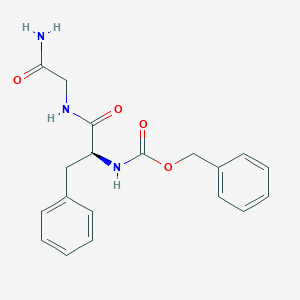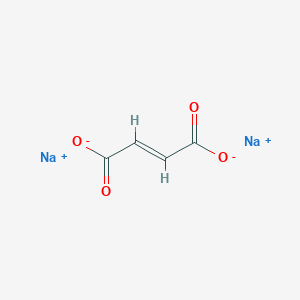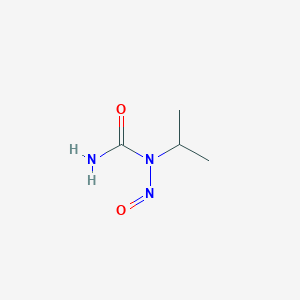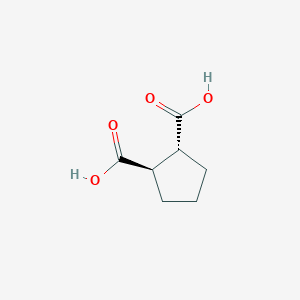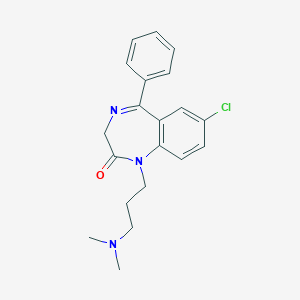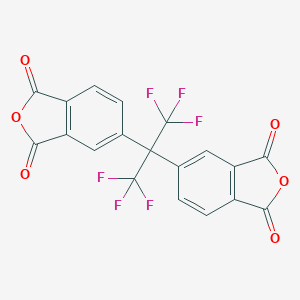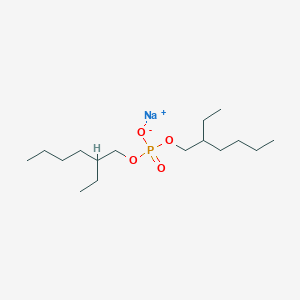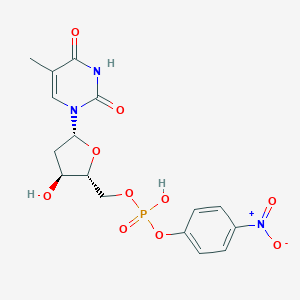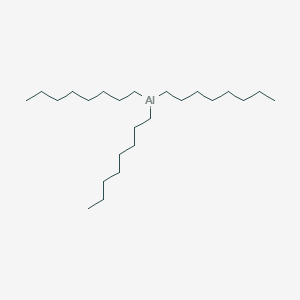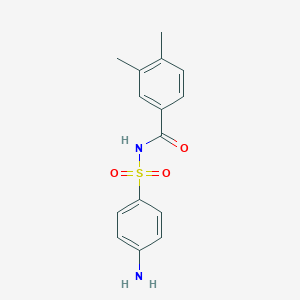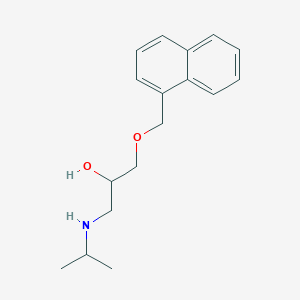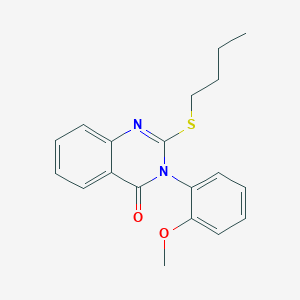
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a butylthio group at the second position and a methoxyphenyl group at the third position of the quinazolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Butylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a butylthiol group under basic conditions.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl group is introduced to the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
科学研究应用
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
2-(butylthio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
2-(methylthio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one: Has a methylthio group instead of a butylthio group, which may influence its chemical properties and reactivity.
2-(butylthio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one: The position of the methoxy group is different, which can affect its interaction with biological targets.
Uniqueness
2-Butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one is unique due to the specific combination of the butylthio and methoxyphenyl groups, which can confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
1045-79-0 |
|---|---|
分子式 |
C19H20N2O2S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-butylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2S/c1-3-4-13-24-19-20-15-10-6-5-9-14(15)18(22)21(19)16-11-7-8-12-17(16)23-2/h5-12H,3-4,13H2,1-2H3 |
InChI 键 |
COZBRSIOMRIGKS-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
规范 SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


